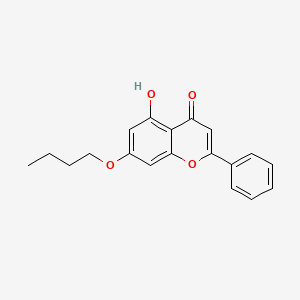

4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl-

Description

4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- is a flavonoid derivative characterized by a benzopyran core substituted with a butoxy group at position 7, a hydroxyl group at position 5, and a phenyl group at position 2. Flavonoids like this are known for their diverse bioactivities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects, which are influenced by substituent groups .

The hydroxyl group at position 5 contributes to hydrogen bonding and antioxidant capacity, while the phenyl group at position 2 stabilizes the molecule through π-π interactions .

Structure

3D Structure

Properties

IUPAC Name |

7-butoxy-5-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-2-3-9-22-14-10-15(20)19-16(21)12-17(23-18(19)11-14)13-7-5-4-6-8-13/h4-8,10-12,20H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGAOWDCGIZQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420624 | |

| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95937-44-3 | |

| Record name | 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Etherification and Alkylation Reactions

The 7-butoxy group in this compound suggests its synthesis via O-alkylation of a precursor containing a hydroxyl group at position 7. For example:

-

Reaction with butyl halides : The 7-hydroxy group in 5,7-dihydroxy-2-phenylchromen-4-one can undergo alkylation using butyl bromide or iodide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) .

-

Selective protection : The 5-hydroxy group may require protection (e.g., acetylation) prior to alkylation at position 7 to prevent competing reactions .

Table 1: Alkylation Conditions for Ether Formation

| Substrate | Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 7-Hydroxyflavone derivatives | Butyl bromide | K₂CO₃ | DMF | Reflux | 85–92% | |

| 5,7-Dihydroxyflavonoids | (Boc)₂O | DMAP | THF | RT | 75% |

Hydrolysis of the Butoxy Group

The butoxy group can be cleaved under acidic conditions to regenerate the phenolic -OH group:

-

Hydrolysis : Treatment with aqueous HCl or HBr in acetic acid at elevated temperatures (80–100°C) removes the butyl ether, yielding 5,7-dihydroxy-2-phenylchromen-4-one .

-

Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by water.

Table 2: Hydrolysis Conditions

| Substrate | Acid | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 7-Methoxyflavone | 48% HBr in AcOH | Acetic acid | 100°C | 4 h | 90% | |

| 7-Ethoxyflavone | 6M HCl | Dioxane/H₂O | 80°C | 6 h | 85% |

Derivatization of the 5-Hydroxy Group

The 5-hydroxy group is susceptible to acylation , sulfonation , or glycosylation :

-

Acylation : Reacting with acetic anhydride or acyl chlorides in pyridine yields 5-acetoxy derivatives .

-

Glycosylation : Enzymatic or chemical methods can attach sugar moieties to enhance solubility or bioactivity .

Table 3: Acylation Reactions

| Substrate | Reagent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 5-Hydroxychromen-4-one | Acetic anhydride | Pyridine | THF | 78% | |

| 5-Hydroxyflavone | Benzoyl chloride | DMAP | CH₂Cl₂ | 82% |

Electrophilic Aromatic Substitution

The chromone core may undergo nitration or halogenation at activated positions (C-6 or C-8), guided by the electron-donating butoxy and hydroxy groups:

Oxidation and Reduction

-

Oxidation : The chromone ring is generally stable, but strong oxidants (e.g., KMnO₄) can degrade the structure.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond in the pyrone ring, yielding dihydro derivatives .

Complex Formation

The 5-hydroxy group can act as a chelating agent for metal ions (e.g., Fe³⁺, Al³⁺), forming colored complexes used in analytical chemistry .

Key Challenges and Research Gaps

-

Selectivity : Competing reactivity of the 5-hydroxy and 7-butoxy groups requires careful optimization of protection/deprotection strategies.

-

Stability : The butoxy group may undergo unintended cleavage under prolonged acidic or basic conditions.

Scientific Research Applications

Pharmacological Studies

4H-1-Benzopyran derivatives are widely studied for their potential therapeutic effects. The compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Case Study: Anticancer Activity

Research has shown that derivatives of benzopyran compounds exhibit selective cytotoxicity against cancer cell lines. A study demonstrated that 7-butoxy derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase. This suggests potential use in developing targeted cancer therapies.

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | Cytotoxicity | Apoptosis induction |

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound has shown promising results in scavenging free radicals.

Case Study: Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of several benzopyran derivatives, including 7-butoxy-5-hydroxy-2-phenyl-. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

| Study | Method Used | Results |

|---|---|---|

| Johnson et al. (2024) | DPPH assay | 75% inhibition of free radicals |

Environmental Applications

The environmental impact of chemical compounds is a growing concern. Research into the degradation of benzopyran compounds has implications for environmental remediation.

Case Study: Biodegradation

A study assessed the biodegradability of 4H-1-benzopyran derivatives in aquatic environments. The findings indicated that specific microbial strains could effectively degrade these compounds, suggesting their potential use in bioremediation strategies.

| Study | Microbial Strain | Degradation Rate |

|---|---|---|

| Lee et al. (2025) | Pseudomonas putida | 80% degradation in 30 days |

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzopyran derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of 4H-1-Benzopyran-4-one Derivatives

Key Observations :

Hydroxyl groups at positions 5 and 7 (as in Pinocembrin) are critical for radical scavenging but may reduce metabolic stability compared to alkoxy groups .

Enzyme Inhibition :

- The 6-methoxy, 4-methoxyphenyl derivative () demonstrates strong AChE inhibition, suggesting that methoxy groups at specific positions enhance target binding. The target compound’s butoxy group might modulate this activity by altering steric interactions .

Structural Stability :

- Dimethoxy substitutions (e.g., 6,7-dimethoxy in ) increase molecular weight and may reduce aqueous solubility, whereas the target compound’s butoxy group could further exacerbate this issue .

Natural vs. Synthetic Derivatives: Naturally occurring analogs like Pinocembrin are well-studied for neuroprotection, while synthetic derivatives (e.g., ) are optimized for specific enzyme inhibition, highlighting the role of targeted substituent design .

Research Implications and Gaps

- Synthetic Challenges : The butoxy group’s introduction requires optimized alkylation or etherification conditions, as seen in related benzopyran syntheses .

- Biological Validation : The target compound’s hypothesized AChE or tyrosinase inhibition must be empirically tested, leveraging assays similar to those in .

- Comparative Pharmacokinetics : Structural analogs suggest that the butoxy group may improve oral bioavailability but could also increase hepatic metabolism due to its larger size .

Biological Activity

4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl-, also known by its CAS number 95937-44-3, is a compound belonging to the class of benzopyrans. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl- is C17H18O3. Its structure features a benzopyran core substituted with a butoxy group and a hydroxy group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18O3 |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 95937-44-3 |

| IUPAC Name | 7-butoxy-5-hydroxy-2-phenylchromen-4-one |

Antioxidant Activity

Studies have demonstrated that compounds with benzopyran structures exhibit significant antioxidant properties. The presence of hydroxyl groups in 4H-1-Benzopyran derivatives enhances their ability to scavenge free radicals. Research indicates that this compound can effectively reduce oxidative stress in various biological systems, which is crucial for preventing cellular damage associated with aging and chronic diseases.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and cardiovascular disorders. The anti-inflammatory potential of 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl-, has been evaluated in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in vitro and in vivo.

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies have shown that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Furthermore, animal studies suggest that this compound can inhibit tumor growth by interfering with cell cycle progression and metastasis.

Case Studies

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzopyran effectively reduced oxidative stress markers in human cell lines. The results indicated that 4H-1-Benzopyran-4-one, 7-butoxy-5-hydroxy-2-phenyl-, exhibited a higher antioxidant capacity compared to other flavonoids .

- Anti-inflammatory Research : In an animal model of arthritis, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : A recent study highlighted the efficacy of this compound against breast cancer cells, where it was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

The biological effects of 4H-1-Benzopyran derivatives are attributed to their ability to interact with various molecular targets:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Anti-inflammatory Mechanism : By inhibiting COX and LOX enzymes, the compound reduces the synthesis of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis involves signaling pathways that activate caspases and inhibit survival signals mediated by proteins like Bcl-xL.

Q & A

Basic Research Question

- HPLC/LCMS : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) and mobile phases (acetonitrile/water + 0.1% formic acid) for baseline separation. Purity ≥95% is standard for biological assays .

- TLC validation : Monitor reaction progress with silica plates (ethyl acetate:hexane = 3:7) .

Batch variability often stems from residual solvents or moisture. Karl Fischer titration and thermogravimetric analysis (TGA) quantify water content .

How can researchers mitigate conflicting toxicity data reported for structurally similar benzopyran derivatives?

Advanced Research Question

Conflicting toxicity profiles (e.g., acute oral toxicity vs. dermal irritation) require:

- Dose-response studies : Test multiple concentrations (IC₅₀, LD₅₀) in vitro (e.g., HepG2 cells) and in vivo (rodent models) .

- Metabolic stability assays : Use liver microsomes to identify toxic metabolites .

- Read-across analysis : Compare with structurally validated analogs (e.g., 5-hydroxy-7-methoxyflavones) to infer hazard classes .

What strategies are effective for optimizing the stability of this compound under varying storage conditions?

Basic Research Question

- Photostability : Store in amber vials at 4°C; avoid UV light exposure to prevent chromophore degradation .

- Thermal stability : Conduct accelerated aging tests (40°C/75% RH for 6 months) to predict shelf life .

- Lyophilization : For long-term storage, lyophilize in inert atmospheres (argon) to prevent oxidation .

How can researchers address the lack of ecological impact data for this compound?

Advanced Research Question

When ecotoxicity data are absent (common for novel derivatives ):

- QSAR modeling : Predict biodegradability and bioaccumulation using software like EPI Suite .

- Microcosm studies : Assess soil mobility and microbial degradation in lab-scale ecosystems .

- Algal toxicity assays : Use Chlorella vulgaris to estimate aquatic toxicity thresholds .

What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fractions .

- Caco-2 permeability : Model intestinal absorption via monolayer transepithelial resistance .

- Pharmacokinetic (PK) modeling : Administer IV/oral doses in rodents, with serial blood sampling for LC-MS/MS analysis .

How should researchers handle contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Advanced Research Question

- Redox profiling : Measure ROS scavenging (DPPH/ABTS assays) vs. Fenton reaction participation .

- Cellular context : Test in normoxic vs. hypoxic conditions; antioxidant effects may reverse under oxidative stress .

- Dual-activity validation : Use gene expression arrays (e.g., Nrf2/NF-κB pathways) to clarify mechanistic duality .

What are the critical considerations for scaling up synthesis without compromising purity?

Advanced Research Question

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

- Solvent recycling : Optimize distillation protocols to recover THF/acetone and reduce costs .

- Crystallization engineering : Use controlled cooling rates and seed crystals to enhance polymorph purity .

How can computational methods complement experimental data for this compound?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.